molecular formula C13H16INO B8599469 3-(4-Iodophenoxy)-1-azabicyclo[2.2.2]octane CAS No. 854934-97-7

3-(4-Iodophenoxy)-1-azabicyclo[2.2.2]octane

Cat. No. B8599469
CAS RN: 854934-97-7
M. Wt: 329.18 g/mol
InChI Key: CGQMKTZPTXMPGJ-UHFFFAOYSA-N
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Description

3-(4-Iodophenoxy)-1-azabicyclo[2.2.2]octane is a useful research compound. Its molecular formula is C13H16INO and its molecular weight is 329.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Iodophenoxy)-1-azabicyclo[2.2.2]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Iodophenoxy)-1-azabicyclo[2.2.2]octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

854934-97-7

Product Name

3-(4-Iodophenoxy)-1-azabicyclo[2.2.2]octane

Molecular Formula

C13H16INO

Molecular Weight

329.18 g/mol

IUPAC Name

3-(4-iodophenoxy)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C13H16INO/c14-11-1-3-12(4-2-11)16-13-9-15-7-5-10(13)6-8-15/h1-4,10,13H,5-9H2

InChI Key

CGQMKTZPTXMPGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC3=CC=C(C=C3)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Hydroxy quinuclidine (Aldrich, 2.54 g, 20 mmol) in toluene (anhydrous, Aldrich, 50 mL) was treated with 1,4-diiodobenzene (Aldrich, 7.9 g, 24 mmol), CuI (Strem Chemicals, 0.38 g, 2 mmol), and 1,10-phenanthroline (Aldrich, 0.72 g, 4 mmol) and heated at 110° C. for 40 hours. The reaction mixture was allowed to cool to room temperature, diluted with chloroform (100 mL), and washed with water (2×10 mL). The organic phase was concentrated and the title compound was purified by chromatography (SiO2, CH2Cl2:MeOH:NH3.H2O, 90:10:1, Rf. 0.20) as an oil (3.7 g, yield, 56%). 1H NMR (MeOH-d4, 300 MHz) δ 1.40-1.56 (m, 1H), 1.64-1.80 (m, 2H), 1.90-2.08 (m, 1H), 2.10-2.21 (m, 1H), 2.60-3.00 (m, 5H), 3.34-3.40 (m, 1H), 4.46 (m, 1H), 6.73 (d, J=8.8 Hz, 2H), 7.56 (d, J=8.8, Hz, 2H), ppm. MS (DCI/NH3) m/z 330 (M+H)+.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.38 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Hydroxy quinuclidine (Aldrich, 2.54 g, 20 mmol) in toluene (anhydrous, Aldrich, 50 mL) was treated with 1,4-diiodobenzene (Aldrich, 7.9 g, 24 mmol), Cul (Strem Chemicals, 0.38 g, 2 mmol), 1,10-phenanthroline (Aldrich, 0.72 g, 4 mmol), and Cs2CO3 (Aldrich, 8.15 g, 25 mmol), heated at 110° C. for 40 hours. The reaction mixture was allowed to cool to room temperature, diluted with chloroform (100 mL), and washed with water (2×10 mL). The organic phase was concentrated and the title compound was purified by chromatography (SiO2, CH2Cl2:MeOH:NH3.H2O, 90:10:1, Rf. 0.20) as oil (3.7 g, yield, 56%). 1H NMR (MeOH-d4, 300 MHz) δ 1.40–1.56 (m, 1H), 1.64–1.80 (m, 2H), 1.90–2.08 (m, 1H), 2.10–2.21 (m, 1H), 2.60–3.00 (m, 5H), 3.34–3.40 (m, 1H), 4.46 (m, 1H), 6.73 (d, J=8.8 Hz, 2H), 7.56 (d, J=8.8, Hz, 2H), ppm. MS (DCl/NH3) m/z 330 (M+H)+.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Triphenylphosphine (37.1 g; 141.5 mmol) solved in dioxane (200 ml) was cooled to 10° C. Diethylazodicarboxylate (24.65 g; 141.5 mmol) was added to the mixture while the temperature was kept below 15° C. (±)3-Quinuclidinol (15.0 g; 117.93 mmol) and 4-iodophenol (28.5 g; 129.7 mmol) was added to the mixture The mixture was stirred at room temperature for 15 hours. Aqueous sodium hydroxide (200 ml; 1 M) was added and the dioxane was evaporated. The mixture was extracted with dichlorometane (2×200 ml), the organic phase was dried and evaporated. Diethylether (150 ml) was added and triphenylphosphine oxide was filtered off. The ether phase was washed with water (100 ml). The organic phase was dried and evaporated followed by column chromatography using a mixture of dichloromethane: methanol (9:1) and aqueous ammonia (1%). The title compound was isolated 8.76 g (23%).
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
24.65 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
28.5 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

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